

Technical Whitepaper: 27-Carboxy-7-keto Cholesterol-d4

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Compound of Interest

Compound Name: 27-Carboxy-7-keto Cholesterol-d4

Cat. No.: B13851529

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Advanced Application Guide for Biomarker Analysis and Drug Development

Executive Summary

27-Carboxy-7-keto Cholesterol-d4 (also known as 3β -hydroxy-7-oxo-5-cholestenoic acid-d4) is a deuterated stable isotope internal standard (IS) critical for the precise quantification of oxidative stress and lipid metabolism biomarkers.

As the terminal acidic metabolite of 7-ketocholesterol (7-KC)—the most abundant cytotoxic oxysterol found in atherosclerotic plaques—this molecule serves as a vital readout for CYP27A1 activity on oxidized sterols. Its quantification is increasingly central to the study of Niemann-Pick Type C (NPC), Lysosomal Acid Lipase Deficiency (LAL-D), and cardiovascular inflammation.

This guide provides a comprehensive technical framework for utilizing the d4-labeled standard to validate bioanalytical methods, ensuring data integrity in high-throughput LC-MS/MS workflows.

Chemical Identity & Properties

To ensure experimental reproducibility, the physicochemical characteristics of the standard must be understood. The "d4" designation implies the incorporation of four deuterium atoms, providing a mass shift of +4 Da relative to the endogenous analyte, preventing signal interference (crosstalk) while maintaining identical chromatographic behavior.

Property	Specification
Common Name	27-Carboxy-7-keto Cholesterol-d4
IUPAC Name	3 β -hydroxy-7-oxo-5-cholestenoic acid-d4
Parent CAS	148988-30-1 (Unlabeled)
Molecular Formula	C ₂₇ H ₃₈ D ₄ O ₄
Molecular Weight	~434.64 g/mol (varies by isotopic enrichment)
Solubility	Soluble in Methanol, DMSO, Ethanol; Insoluble in Water
pKa	~4.5 (Carboxylic acid moiety)
Stability	Light and temperature sensitive (Protect from UV; Store at -80°C)

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Critical Note: The "27-carboxy" nomenclature refers to the oxidation of the terminal methyl group (C27) to a carboxylic acid. In modern IUPAC numbering, this is often C26, but "27-carboxy" remains the field standard for distinguishing mitochondrial CYP27A1 metabolites.

Biological Mechanism & Clinical Relevance

Understanding the formation of 27-Carboxy-7-keto Cholesterol is essential for interpreting its modulation in disease states. It represents the intersection of non-enzymatic oxidative stress (ROS) and enzymatic clearance (CYP27A1).

The Metabolic Pathway

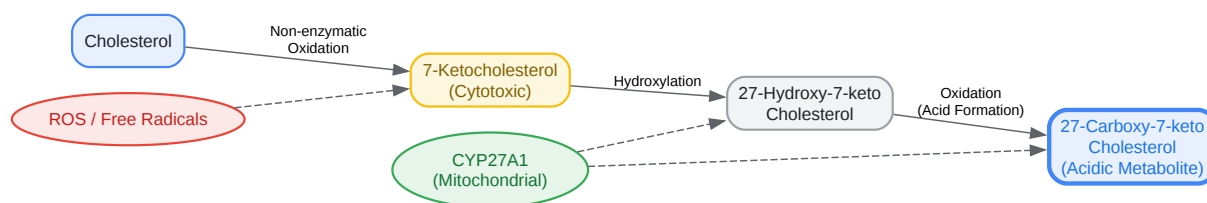
- Initiation: Cholesterol is oxidized by Reactive Oxygen Species (ROS) to form 7-ketocholesterol (7-KC). This step is unregulated and pathological.
- Hydroxylation: The mitochondrial enzyme CYP27A1 (Sterol 27-hydroxylase) hydroxylates 7-KC at the C27 position.
- Carboxylation: The alcohol is further oxidized (via ADH/ALDH or CYP27A1) to the carboxylic acid, forming 27-Carboxy-7-keto Cholesterol.

This pathway represents a detoxification mechanism attempting to make the lipophilic, cytotoxic 7-KC more water-soluble for excretion.

Disease Associations

- Niemann-Pick Type C (NPC): In NPC, transport defects lead to lysosomal accumulation of cholesterol and oxysterols. 27-Carboxy-7-keto Cholesterol is elevated in plasma, serving as a secondary biomarker alongside Cholestane-3 β ,5 α ,6 β -triol.
- Atherosclerosis: 7-KC accumulates in foam cells. Its conversion to the acid form is a marker of the plaque's oxidative burden and the liver's clearance capacity.

Pathway Visualization



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Figure 1: The formation pathway of 27-Carboxy-7-keto Cholesterol from cholesterol via ROS and CYP27A1 activity.

Analytical Methodology: LC-MS/MS

Quantifying trace oxysterol acids requires high sensitivity. The use of the -d4 Internal Standard is non-negotiable to correct for matrix effects (ion suppression) and extraction recovery losses.

Sample Preparation (Solid Liquid Extraction)

Direct protein precipitation is often insufficient due to the lipid-rich nature of the matrix. A Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) is recommended.

Protocol: Plasma Extraction

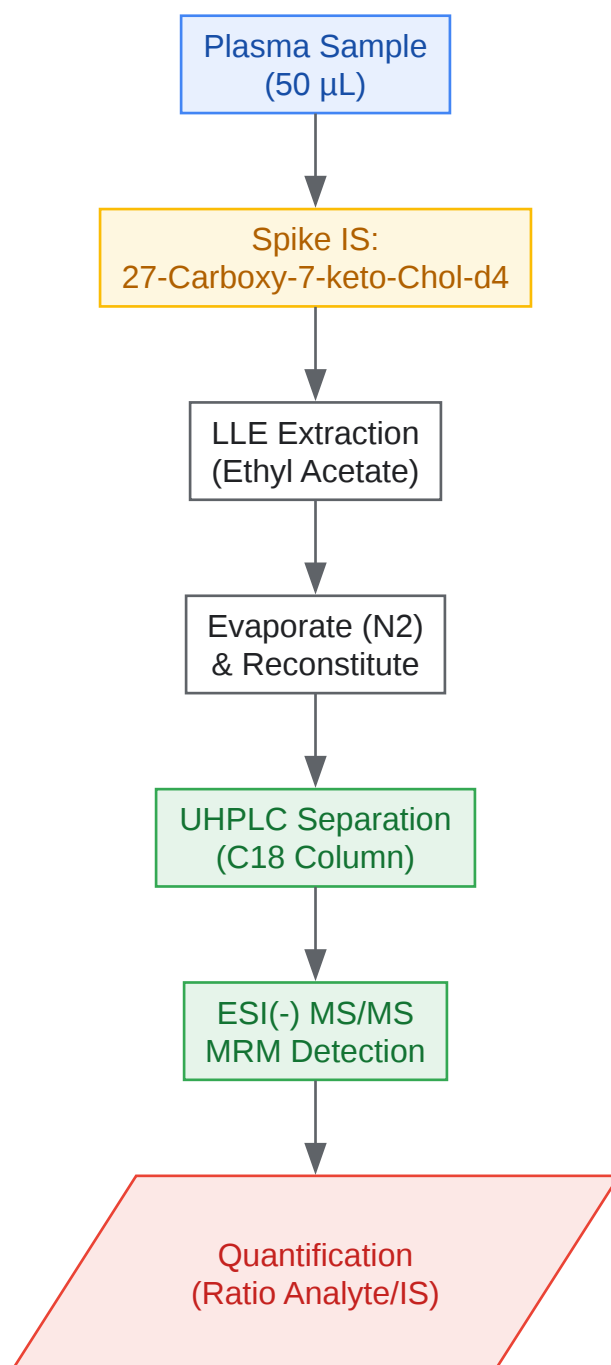
- Aliquot: Transfer 50 μ L of plasma to a borosilicate glass tube.
- Spike IS: Add 10 μ L of **27-Carboxy-7-keto Cholesterol-d4** (100 ng/mL in MeOH). Vortex 10s.
- Hydrolysis (Optional): If measuring total vs. free, incubate with NaOH (1M) for 1h at 37°C, then neutralize with HCl. Note: 7-keto group is labile in strong base; mild enzymatic hydrolysis is preferred if esters are targeted.
- Extraction: Add 2 mL Ethyl Acetate or MTBE.
- Agitation: Vortex vigorously for 5 mins or shaker for 10 mins.
- Separation: Centrifuge at 3000 x g for 10 mins.
- Drying: Transfer supernatant to a clean tube; evaporate under N₂ stream at 40°C.
- Reconstitution: Dissolve residue in 100 μ L Methanol:Water (50:50). Transfer to LC vial.

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).
- Mobile Phase B: Methanol or Acetonitrile.

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
 - Rationale: The carboxylic acid group deprotonates readily ($[M-H]^-$), offering better sensitivity than positive mode for this specific metabolite.
- MRM Transitions:
 - Analyte: 429.3 → 371.3 (Loss of side chain/water).
 - IS (d4): 433.3 → 375.3 (Matches the +4 shift).

Analytical Workflow Diagram



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Figure 2: Optimized bioanalytical workflow for the quantification of 27-Carboxy-7-keto Cholesterol.

Data Interpretation & Quality Control

Linearity and Range

- Dynamic Range: Typically 0.5 ng/mL to 500 ng/mL.
- Curve Fit: Linear regression (1/x² weighting).
- Acceptance: r² > 0.99.

Handling Isotopic Overlap

While d4 minimizes overlap, high concentrations of the endogenous analyte can contribute to the IS channel (M+4 isotope effect).

- Check: Run a "Blank + Analyte" sample (high concentration, no IS) to check for signal in the IS transition.
- Check: Run a "Zero + IS" sample to check for unlabeled impurities in the d4 standard.

Troubleshooting

- Low Sensitivity: Consider derivatization with Picolinylamine or Girard P reagent (targets the ketone) to introduce a permanent positive charge, allowing ESI+ detection which often yields 10-100x higher signal-to-noise.
- Peak Tailing: Ensure the final reconstitution solvent matches the initial mobile phase composition.

References

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